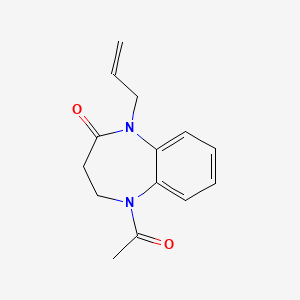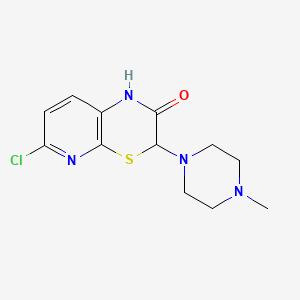
6-Chloro-3-(4-methyl-1-piperazinyl)-1H-pyrido(2,3-b)(1,4)thiazin-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-3-(4-methyl-1-piperazinyl)-1H-pyrido(2,3-b)(1,4)thiazin-2(3H)-one is a heterocyclic compound that contains a pyridothiazinone core structure. This compound is of interest due to its potential pharmacological properties, particularly in the field of medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(4-methyl-1-piperazinyl)-1H-pyrido(2,3-b)(1,4)thiazin-2(3H)-one typically involves the following steps:
Formation of the Pyridothiazinone Core: This can be achieved through a cyclization reaction involving a pyridine derivative and a thiazine precursor under acidic or basic conditions.
Chlorination: Introduction of the chlorine atom at the 6-position can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Piperazine Substitution: The 4-methylpiperazine moiety is introduced through a nucleophilic substitution reaction, often using 4-methylpiperazine and a suitable leaving group on the pyridothiazinone core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the pyridothiazinone core, potentially leading to the formation of dihydro derivatives.
Substitution: The chlorine atom at the 6-position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the piperazine moiety.
Reduction: Dihydro derivatives of the pyridothiazinone core.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and infections.
Industry: Potential use as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The exact mechanism of action of 6-Chloro-3-(4-methyl-1-piperazinyl)-1H-pyrido(2,3-b)(1,4)thiazin-2(3H)-one depends on its specific application. Generally, it may exert its effects by:
Binding to Enzymes or Receptors: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression or protein synthesis.
Disrupting Cellular Processes: Such as cell division or signal transduction pathways.
相似化合物的比较
Similar Compounds
6-Chloro-3-(4-methyl-1-piperazinyl)-1H-pyrido(2,3-b)(1,4)thiazin-2(3H)-one: shares structural similarities with other pyridothiazinone derivatives and piperazine-containing compounds.
Uniqueness
Structural Features: The combination of a pyridothiazinone core with a 4-methylpiperazine moiety and a chlorine atom at the 6-position makes this compound unique.
Pharmacological Properties: Its potential therapeutic effects and specific interactions with biological targets distinguish it from other similar compounds.
属性
CAS 编号 |
94565-64-7 |
|---|---|
分子式 |
C12H15ClN4OS |
分子量 |
298.79 g/mol |
IUPAC 名称 |
6-chloro-3-(4-methylpiperazin-1-yl)-1H-pyrido[2,3-b][1,4]thiazin-2-one |
InChI |
InChI=1S/C12H15ClN4OS/c1-16-4-6-17(7-5-16)12-10(18)14-8-2-3-9(13)15-11(8)19-12/h2-3,12H,4-7H2,1H3,(H,14,18) |
InChI 键 |
XZHAGAKQGUUOIA-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C2C(=O)NC3=C(S2)N=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




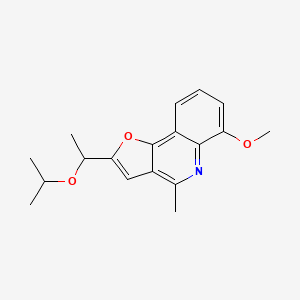
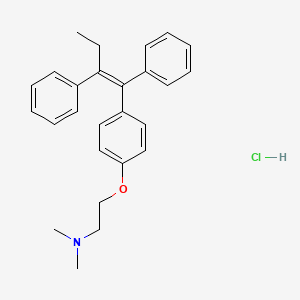
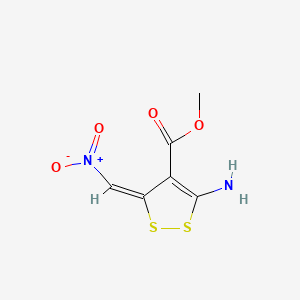
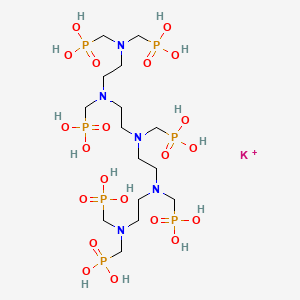
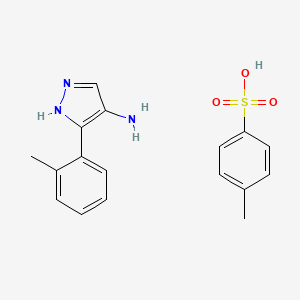
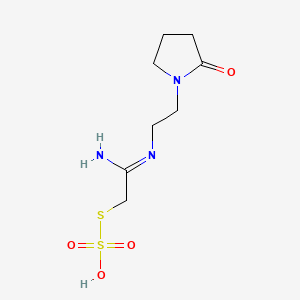
![3-O-[2-[benzyl(methyl)amino]ethyl] 5-O-(cyclopropylmethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride](/img/structure/B12739282.png)
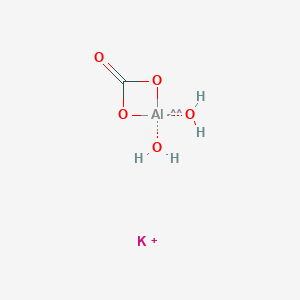

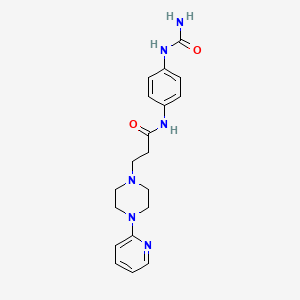
![(E)-but-2-enedioic acid;[1-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] pyridine-3-carboxylate](/img/structure/B12739304.png)
